molecular formula C19H24O6S2 B1266941 1,3-Bis(tosyloxy)-2,2-dimethylpropane CAS No. 22308-12-9

1,3-Bis(tosyloxy)-2,2-dimethylpropane

Cat. No. B1266941
CAS RN: 22308-12-9
M. Wt: 412.5 g/mol
InChI Key: LJISGCCLDDOYIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,3-Bis(tosyloxy)-2,2-dimethylpropane often involves multistep reactions, starting from readily available precursors. For instance, the synthesis of bis(methoxyl hydroxyl)-functionalized disiloxane and polysiloxane oligomers derivatives showcases the complexity and versatility of similar synthetic routes. These syntheses involve steps such as hydrosilylation, followed by methoxylation, to achieve the desired functionalized products (Zhu et al., 2005).

Molecular Structure Analysis

The structural analysis of related compounds typically employs techniques like Infrared Spectroscopy, NMR (1H, 13C), and H–H and H–C Correlated Spectroscopy (COSY). These methods provide detailed insights into the molecular architecture, including functional group identification and spatial arrangement (Zhu et al., 2005).

Chemical Reactions and Properties

Compounds similar to 1,3-Bis(tosyloxy)-2,2-dimethylpropane engage in a variety of chemical reactions, reflecting their reactive functional groups. For example, bis(phenylsulfonyl)-1,3-butadiene reacts with various anions through a tandem conjugate addition-[3 + 2]-anionic cyclization route, demonstrating the potential for constructing bicyclic structures with complete stereospecificity (Padwa et al., 1996).

Scientific Research Applications

Synthesis and Structural Studies

1,3-Bis(tosyloxy)-2,2-dimethylpropane finds application in the synthesis and structural analysis of various compounds. For instance, it is involved in the synthesis of new iodine inclusion compounds and their subsequent structural characterization, as demonstrated in a study by Megen, Jablonka, and Reiss (2014) (Megen, Jablonka, & Reiss, 2014). These compounds are further analyzed using spectroscopic methods and powder diffraction techniques.

Chemical Properties and Reactions

The chemical properties and reactions involving 1,3-bis(tosyloxy)-2,2-dimethylpropane are crucial in understanding its applications. For example, Šimurka, Cibulka, and Hnedkovsky (2012) studied the partial molar isentropic compressions and volumes of branched aliphatic alcohols, including derivatives of 2,2-dimethylpropane, in water at various temperatures and pressures (Šimurka, Cibulka, & Hnedkovsky, 2012). This research provides insight into the solute-solvent interactions and molecular structure relationships.

Crystallography and Molecular Structure

The role of 1,3-bis(tosyloxy)-2,2-dimethylpropane in crystallography is significant. Jiménez et al. (2007) characterized the crystal structures of bis-amides derived from this compound, providing insights into different interactions and packing structures (Jiménez et al., 2007). Such studies are essential for understanding the physical properties of materials and their potential applications.

Organometallic Chemistry

In organometallic chemistry, 1,3-bis(tosyloxy)-2,2-dimethylpropane is used in synthesizing various organometallic compounds. Seetz et al. (1984) demonstrated its application in creating vanada(IV)cyclobutane compounds, highlighting its versatility in forming complex structures (Seetz et al., 1984).

Polymer Chemistry

This compound is also significant in polymer chemistry. For example, Ito et al. (2002) explored its use in synthesizing and characterizing fluoropolymers with pendant hydroxyl groups, demonstrating its utility in creating advanced materials with specific properties (Ito et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

[2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6S2/c1-15-5-9-17(10-6-15)26(20,21)24-13-19(3,4)14-25-27(22,23)18-11-7-16(2)8-12-18/h5-12H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJISGCCLDDOYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)COS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295012
Record name 1,3-Bis(tosyloxy)-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(tosyloxy)-2,2-dimethylpropane

CAS RN

22308-12-9
Record name 22308-12-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Bis(tosyloxy)-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LT Servedio - 2017 - trace.tennessee.edu
The use of biomass as a viable, renewable feedstock for the production of energy and as a surrogate for the petrochemical industry has generated a tremendous amount of research …
Number of citations: 3 trace.tennessee.edu

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